ロベティオリン

説明

Synthesis Analysis

The synthesis of complex molecular structures often involves intricate methods combining different metallic elements and organic ligands. For example, bimetallic oxalate networks, as seen in the synthesis of molecule-based magnets, demonstrate the complexity and innovation in chemical synthesis processes (Coronado et al., 2001). Another example includes the creation of mononuclear and tetranuclear compounds, which highlights the sophistication of modern synthetic chemistry (Nayak et al., 2006).

Molecular Structure Analysis

The molecular structure is pivotal in determining a compound's properties and reactivity. Advanced computational methodologies allow for the accurate prediction of molecular structures, which is essential for a deep understanding of a compound's chemical and physical behaviors (Puzzarini, 2016). This accuracy is crucial for exploring the potential of molecules in various applications.

Chemical Reactions and Properties

Chemical reactions and properties are influenced significantly by the molecular structure. The study of single-ion magnets, for example, showcases how specific coordination compounds can exhibit unique magnetic behaviors due to their molecular arrangement (Palii et al., 2016). Additionally, noncovalent synthesis techniques reveal the importance of physical-organic chemistry in creating complex molecular aggregates with specific functions (Whitesides et al., 1995).

Physical Properties Analysis

The physical properties of a compound, including its phase, density, melting point, and solubility, are intrinsically linked to its molecular structure. Techniques in reticular synthesis, for instance, are employed to design materials with predetermined structures and properties, highlighting the relationship between molecular design and physical characteristics (Yaghi et al., 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and compatibility with other substances, are fundamental to the application and handling of the compound. Understanding the electrotopological state of atoms within molecules can provide insights into the compound's chemical behavior (Kier & Hall, 1990). Moreover, advancements in quantum chemical property prediction, like the Uni-Mol+ approach, demonstrate the potential for accurately forecasting chemical properties through computational models (Lu et al., 2023).

科学的研究の応用

がん治療:胃がん

ロベティオリンは、胃がん細胞の増殖を抑制し、アポトーシスを誘導することが示されています。 アラニン、セリン、システイン優先輸送体2(ASCT2)をダウンレギュレートすることで作用し、がん細胞の増殖に重要な経路であるグルタミン代謝に影響を与えます 。 このメカニズムには、アデノシン三リン酸(ATP)と活性酸素種(ROS)のレベルの低下も関与し、ミトコンドリア媒介アポトーシスの減弱につながります .

がん治療:大腸がん

大腸がんの研究では、ロベティオリンは細胞の増殖能力を抑制し、細胞のアポトーシスを促進することが報告されています。 これは、がん細胞の急速な増殖と生存に不可欠なグルタミン代謝の破壊を通じて達成されます .

抗炎症作用

ロベティオリンは、マクロファージにおける炎症性サイトカインの産生をダウンレギュレートすることにより、抗炎症作用を示します。 この作用は、過剰な炎症反応が有害となりうる敗血症などの状態において特に関連しています .

心臓保護作用

この化合物は心臓保護作用を有し、さまざまな心臓病の治療法の開発に役立つ可能性があります。 ロベティオリンは、心臓組織を損傷から保護することにより、心臓病の管理に役立つ可能性があります .

抗酸化作用

ロベティオリンは抗酸化物質としても機能します。 ロベティオリンはフリーラジカルを中和することで、神経変性疾患や老化など、多くの病気に関与する酸化ストレスを防ぐことができます .

抗腫瘍作用

胃がんや大腸がんに対する特定の抗がん作用に加えて、ロベティオリンはより広範な抗腫瘍作用を有しています。 ロベティオリンは、複数の細胞経路に影響を与えることにより、さまざまな種類のがんの腫瘍増殖を抑制することができます .

グルタミン代謝調節

ロベティオリンは、グルタミン代謝に影響を与えることで、特定の代謝性疾患や筋肉の消耗などの、グルタミン経路が変化する疾患に幅広い用途を持つ可能性があります .

アポトーシス誘導

ロベティオリンのアポトーシス(プログラム細胞死)を誘導する能力は、がんなどの制御不能な細胞増殖を特徴とする疾患の治療において貴重な特性です。 ロベティオリンは、さまざまな細胞内シグナル伝達経路を通じてアポトーシスを誘発することができます .

作用機序

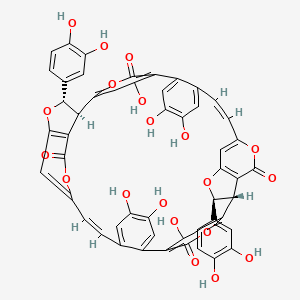

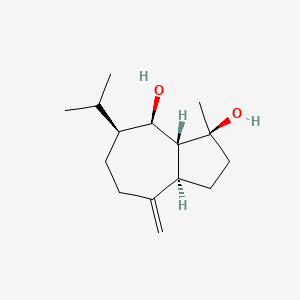

Lobetyolin, also known as (2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol, Unii-yjz71tro1X, or DTXSID20704871, is a polyacetylene glycoside found in diverse medicinal plants, primarily isolated from the roots of Codonopsis pilosula . It has shown activities against several types of cancer, notably gastric cancer .

Target of Action

The primary target of Lobetyolin is the Alanine-Serine-Cysteine Transporter 2 (ASCT2) . ASCT2 is an amino acid transporter that plays a crucial role in glutamine metabolism .

Mode of Action

Lobetyolin interacts with its target, ASCT2, by down-regulating its expression . This interaction leads to a decrease in glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition .

Biochemical Pathways

Lobetyolin affects the biochemical pathway of glutamine metabolism. By down-regulating ASCT2, Lobetyolin reduces the uptake of glutamine, which is a crucial amino acid for cancer cell proliferation . This disruption in glutamine metabolism leads to apoptosis and inhibition of tumor growth .

Pharmacokinetics

A study using ultra-performance LC-tandem mass spectrometry method showed good linearity over a concentration range of 0.46-1000 ng/mL for Lobetyolin in rat plasma . The extraction recovery ranged from 72.5% to 89.1% with matrix effects of 81.6%-107.8% . The bioavailability of lobetyolin was found to be low, indicating that this component may be absorbed poorly or metabolized extensively in rats .

Result of Action

The result of Lobetyolin’s action is the inhibition of cell proliferation and the induction of cell apoptosis in cancer cells . This is achieved through the down-regulation of ASCT2, leading to a disruption in glutamine metabolism . Lobetyolin has been shown to effectively restrain the growth of tumors in vivo .

Action Environment

The action of Lobetyolin can be influenced by environmental factors. For instance, in a study where mice were pretreated with Lobetyolin followed by an injection with lipopolysaccharide (LPS) to induce sepsis, Lobetyolin demonstrated a remarkable reduction in the production of inflammatory cytokines in the serum . This suggests that Lobetyolin’s action, efficacy, and stability can be influenced by the presence of other compounds or conditions in the environment .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14?,15?,16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMUDYVKKPDZHS-UPPVCQNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#CC#CC(C(/C=C/CCCO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704871 | |

| Record name | (4E,12E)-1,7-Dihydroxytetradeca-4,12-diene-8,10-diyn-6-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136085-37-5 | |

| Record name | (4E,12E)-1,7-Dihydroxytetradeca-4,12-diene-8,10-diyn-6-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of lobetyolin in cancer cells?

A1: Research suggests that lobetyolin disrupts glutamine metabolism in cancer cells. It achieves this by downregulating the expression of ASCT2 (SLC1A5) [, ], a transporter protein responsible for glutamine uptake. This disruption leads to a reduction in the levels of glutamine, glutamic acid, α-ketoglutarate, ATP, and GSH, ultimately inducing apoptosis (programmed cell death) [, ].

Q2: How does lobetyolin impact the AKT/GSK3β signaling pathway?

A2: Studies show that lobetyolin downregulates c-Myc, a protein involved in cell growth and proliferation. This downregulation is mediated by the AKT/GSK3β signaling pathway. Overexpression of Myr-AKT, a constitutively active form of AKT, was found to reverse the lobetyolin-induced downregulation of c-Myc and ASCT2 [].

Q3: Does lobetyolin affect the p53 tumor suppressor pathway?

A3: In vitro studies indicate that lobetyolin's effect on cancer cells might be related to the p53 pathway. Lobetyolin treatment was found to increase p53 translocation to the nucleus and upregulate p21 and Bax expression []. Interestingly, inhibiting p53 with Pifithrin-α enhanced lobetyolin's inhibitory effect on ASCT2-mediated apoptosis, suggesting a complex interplay between lobetyolin and the p53 pathway [].

Q4: What is the molecular formula and weight of lobetyolin?

A4: The molecular formula of lobetyolin is C20H26O2, and its molecular weight is 298.42 g/mol.

Q5: Is there spectroscopic data available for lobetyolin?

A5: While the provided research excerpts do not detail specific spectroscopic data, various techniques like NMR (Nuclear Magnetic Resonance) and Mass Spectrometry are routinely employed for structural elucidation of compounds like lobetyolin [].

Q6: Are there any specific formulation strategies to enhance lobetyolin's stability, solubility, or bioavailability?

A6: The research excerpts primarily focus on lobetyolin's extraction and quantification. Further investigation is needed to explore formulation approaches that could improve its pharmaceutical properties like stability, solubility, and bioavailability.

Q7: What is the bioavailability of lobetyolin?

A8: A comparative pharmacokinetic study in rats demonstrated that the bioavailability of pure lobetyolin was 3.90%, significantly lower than that observed after administering Codonopsis pilosula extract (6.97%) []. This suggests that other components in the extract might enhance lobetyolin absorption or reduce its metabolism.

Q8: What is the elimination half-life of lobetyolin?

A9: The elimination half-life (t1/2) of lobetyolin in rats was found to be statistically different between pure lobetyolin and Codonopsis pilosula extract, indicating potential influence of co-administered components on its pharmacokinetic profile [].

Q9: What cancer cell lines have shown sensitivity to lobetyolin in vitro?

A10: In vitro studies have demonstrated the anti-cancer effects of lobetyolin on breast cancer cell lines MDA-MB-231 and MDA-MB-468 [] and the colon cancer cell line HCT-116 [].

Q10: Has lobetyolin shown efficacy in in vivo models of cancer?

A11: Yes, lobetyolin exhibited anti-cancer properties in a nude mice model, but the specific details are not provided in the excerpts. Further research is needed to explore its efficacy in different in vivo models and assess its therapeutic potential [].

Q11: Are there any preclinical or clinical studies investigating the efficacy and safety of lobetyolin?

A11: The provided excerpts primarily focus on preclinical research, highlighting the need for further investigations, including clinical trials, to evaluate the efficacy and safety of lobetyolin in humans.

Q12: What is the safety profile of lobetyolin?

A12: The research excerpts do not provide detailed information about the toxicity profile of lobetyolin. Thorough toxicological studies are essential to determine its safety profile, potential adverse effects, and safe dosage ranges.

Q13: What analytical methods are commonly used for the detection and quantification of lobetyolin?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection is widely employed for the determination of lobetyolin in various matrices, including plant extracts and biological samples [, , , , , , , , , , ].

Q14: Has mass spectrometry been used in lobetyolin research?

A15: Yes, UPLC-MS/MS has been used to determine lobetyolin in rat plasma for pharmacokinetic studies [], and HPLC-MS/MS has been employed to identify lobetyolin and other compounds in Codonopsis Radix [].

Q15: What is the connection between lobetyolin and the plant Codonopsis pilosula?

A16: Lobetyolin is a major bioactive constituent of Codonopsis pilosula, a plant used in traditional Chinese medicine [, , , , ].

Q16: How does the content of lobetyolin vary in Codonopsis pilosula from different geographical locations?

A17: Studies show that lobetyolin content varies significantly in Codonopsis pilosula depending on its geographical origin and growing conditions [, , , , , ].

Q17: Does sulfur fumigation affect the lobetyolin content in Codonopsis pilosula?

A18: Yes, sulfur fumigation, a common practice for preserving herbal medicines, can significantly affect the content of lobetyolin in Codonopsis pilosula [].

Q18: How does the method of drying Codonopsis pilosula affect lobetyolin content?

A19: Different drying methods, such as natural drying and plasma drying, can influence the lobetyolin content in Codonopsis pilosula. For example, plasma drying was found to preserve a higher lobetyolin content compared to natural drying [].

Q19: How do different cultivation methods affect the lobetyolin content in Codonopsis pilosula?

A20: Studies have shown that factors like the use of plant growth regulators, pinching (removal of apical buds), and shelving (providing support for plant growth) can significantly influence the accumulation of lobetyolin in Codonopsis pilosula [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

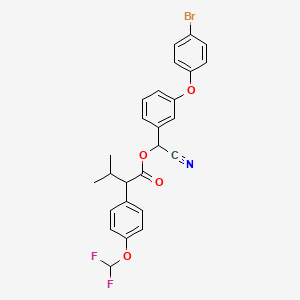

![6-Chloro-3-[2-[4-[2,3-dihydro-1,4-benzodioxin-3-yl(oxo)methyl]-1-piperazinyl]-2-oxoethyl]-7-hydroxy-4-methyl-1-benzopyran-2-one](/img/structure/B1255005.png)

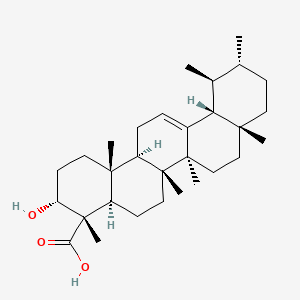

![(2S,3S)-3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid](/img/structure/B1255007.png)

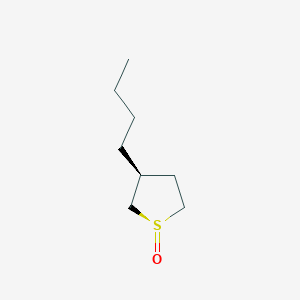

![N-[3-amino-1-[4-[2-(4-methoxyphenyl)ethylamino]-3-nitrophenyl]-3-oxopropyl]-4-bromobenzamide](/img/structure/B1255012.png)

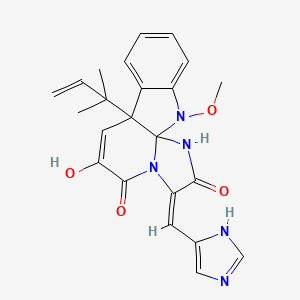

![N-Ethyl-N'-[4-[4-[4-[[(Z)-4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]but-2-enyl]amino]butylamino]butylamino]butyl]butane-1,4-diamine;decahydrochloride](/img/structure/B1255023.png)